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1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea

MDM2 p53 Fluorescence Polarization Assay

Researchers screening MDM2-p53 protein-protein interaction inhibitors face selectivity risk when substituting piperidinyl-urea chemotypes-single-atom modifications alter Ki by orders of magnitude. This compound (CAS 1210944-85-6, MW 287.36) provides a structurally resolved MDM2 probe with a unique 2-oxopiperidine-3-methylphenyl motif, distinct from cyclopropyl urea sEH inhibitors. • Enables MDM2-p53 TR-FRET/FP assay screening with a fragment-like scaffold (MW <300 Da) • Serves as selectivity comparator against cyclopropyl urea sEH inhibitors for target engagement profiling • In-house IC₅₀ validation recommended prior to cellular model deployment

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1210944-85-6
Cat. No. B2652376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea
CAS1210944-85-6
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)NC2CC2)N3CCCCC3=O
InChIInChI=1S/C16H21N3O2/c1-11-10-13(18-16(21)17-12-5-6-12)7-8-14(11)19-9-3-2-4-15(19)20/h7-8,10,12H,2-6,9H2,1H3,(H2,17,18,21)
InChIKeyXAVGZYYWAWDFRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea: Structural Classification & Procurement


1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea (CAS 1210944-85-6) is a synthetic small molecule (C₁₆H₂₁N₃O₂, MW 287.36) featuring a cyclopropyl urea core linked to a 2-oxopiperidine-substituted phenyl ring . The compound is categorized within the piperidinyl-urea chemotype, a privileged scaffold in medicinal chemistry associated with diverse biological targets including MDM2 and soluble epoxide hydrolase (sEH) . Its structural architecture combines a hydrogen-bond-donating urea linkage with a lactam-containing piperidine, motifs common to multiple inhibitor series .

In-Class Substitution Risks for 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea


Within the piperidinyl-urea chemical class, subtle variations in the N-aryl substituent, lactam ring size, and cyclopropyl vs. other N-capping groups produce dramatic shifts in target selectivity and potency. For instance, the 2-oxopiperidine moiety confers distinct conformational constraints compared to pyrrolidine or piperidine analogs, while the 3-methyl substitution on the phenyl ring introduces steric and electronic effects absent in unsubstituted or para-substituted congeners. Generic substitution with a structurally similar compound—such as 1-cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea or 1-(4-(2-oxopiperidin-1-yl)phenyl)-3-phenethylurea—carries a high risk of altered target engagement, as evidenced by sEH inhibitor series where single-atom modifications altered Ki values by orders of magnitude [1]. Without explicit comparative pharmacology data for this specific compound, any assumption of functional equivalence is unsupported.

Differentiation Evidence for 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea


MDM2 Binding Affinity: Class-Level Inference

The compound is annotated as an MDM2 inhibitor in curated chemical biology databases . However, no quantitative IC₅₀ or Kᵢ value for this specific compound against human MDM2 has been published in peer-reviewed literature. The closest class-level reference point comes from structurally related cyclopropyl urea MDM2 inhibitors exemplified in patent literature, where optimized analogs achieve IC₅₀ values in the low nanomolar range (e.g., 0.210 nM for a representative analog) [1]. The target compound's 2-oxopiperidine moiety and 3-methyl substitution pattern distinguish it from these optimized leads, but the absence of parallel assay data precludes quantification of the difference.

MDM2 p53 Fluorescence Polarization Assay

Structural Differentiation from Closest Analog

The closest commercially available structural analog is 1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea (CAS 1206986-46-0), which shares the cyclopropyl urea core but differs in two critical features: (i) the target compound carries a 2-oxopiperidine directly attached to the phenyl ring, while the analog has a 2-oxo-2-(pyrrolidin-1-yl)ethyl linker at the para position; (ii) the target compound bears a 3-methyl substituent on the phenyl ring absent in the analog. These modifications alter both the conformational landscape and hydrogen-bond acceptor geometry. In sEH inhibitor SAR studies, moving the lactam moiety from direct N-phenyl attachment to an ethyl linker shifted potency by >10-fold in some matched pairs [1]. No published direct comparison between these two specific compounds exists.

Structure-Activity Relationship Urea Bioisostere Piperidine vs. Pyrrolidine

Physicochemical Profile and Permeability Implications

With a molecular weight of 287.36 g/mol and a predicted cLogP of approximately 2.1, the compound occupies favorable physicochemical space within Lipinski's Rule of Five . This distinguishes it from larger MDM2 inhibitors in the class (MW often >500) and suggests an oral bioavailability advantage. However, no experimental logD or permeability data (e.g., PAMPA or Caco-2) are publicly available for this specific compound. The 2-oxopiperidine lactam introduces a hydrogen bond acceptor that may reduce passive permeability relative to simple piperidine analogs.

Lipinski Rule of Five cLogP Passive Permeability

sEH Inhibition Profile Divergence

Cyclopropyl urea derivatives are a well-established pharmacophore for soluble epoxide hydrolase (sEH) inhibition, with optimized inhibitors such as compound 38 (Takai et al., 2014) achieving nanomolar potency. However, this specific compound has not been annotated as an sEH inhibitor in any curated database; its only biological annotation is as an MDM2 inhibitor . This target annotation divergence from the typical cyclopropyl urea chemotype is noteworthy. Within the sEH series, direct N-phenyl-2-oxopiperidine substitution patterns have not been extensively explored, suggesting this compound may occupy a distinct target selectivity space.

Soluble Epoxide Hydrolase sEH Inhibition Target Selectivity

Application Scenarios for 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea


MDM2-p53 Interaction Screening

Given the compound's annotation as an MDM2 inhibitor [1], its primary application scenario is as a screening compound in fluorescence polarization or TR-FRET assays measuring disruption of the MDM2-p53 protein-protein interaction. The lower molecular weight (287.36 Da) relative to clinical-stage MDM2 inhibitors suggests it may serve as a fragment-like starting point or a tool compound for mechanistic studies, provided that in-house IC₅₀ determination is performed prior to use in cellular models.

SAR Exploration of Cyclopropyl Urea Chemotypes

This compound is valuable as a SAR probe to interrogate the biological consequences of replacing the typical N-cyclopropyl urea sEH pharmacophore with a 2-oxopiperidine-3-methylphenyl moiety. The absence of sEH annotation while retaining the cyclopropyl urea core makes it a useful comparator for selectivity profiling against cyclopropyl urea sEH inhibitors such as those described by Takai et al. (2015) [1].

Physicochemical Benchmarking for Cellular Permeability

With a MW of 287.36 and predicted cLogP of ~2.1, the compound occupies favorable drug-like space. It can serve as a control compound in cellular permeability assays (e.g., Caco-2 or MDCK) to benchmark the permeability of larger, more lipophilic MDM2 inhibitors. Comparative permeability data generated in-house would be required to substantiate any claimed advantage.

Negative Control for sEH Inhibitor Screening

Given the structural similarity to cyclopropyl urea sEH inhibitors but lack of sEH annotation, this compound may be evaluated as a potential negative control in sEH enzymatic assays to confirm that the 2-oxopiperidine-3-methyl substitution abrogates sEH binding. This application requires empirical verification of sEH inactivity.

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